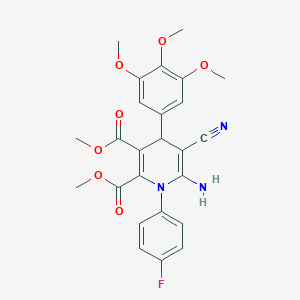
2,3-DIMETHYL 6-AMINO-5-CYANO-1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Descripción general
Descripción
Dimethyl 6-amino-5-cyano-1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydropyridine-2,3-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL 6-AMINO-5-CYANO-1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 6-amino-5-cyano-1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydropyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 6-amino-5-cyano-1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydropyridine-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological effects.
Medicine: Investigated for its potential therapeutic properties, such as antihypertensive or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,3-DIMETHYL 6-AMINO-5-CYANO-1-(4-FLUOROPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine compound used as an antihypertensive agent.
Amlodipine: A well-known calcium channel blocker with similar structural features.
Nicardipine: Shares the dihydropyridine core and is used to treat high blood pressure.
Uniqueness
Dimethyl 6-amino-5-cyano-1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydropyridine-2,3-dicarboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other dihydropyridine compounds.
Propiedades
IUPAC Name |
dimethyl 6-amino-5-cyano-1-(4-fluorophenyl)-4-thiophen-2-yl-4H-pyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c1-27-19(25)16-15(14-4-3-9-29-14)13(10-22)18(23)24(17(16)20(26)28-2)12-7-5-11(21)6-8-12/h3-9,15H,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFOIIBVYWRRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=C(C1C2=CC=CS2)C#N)N)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B4334352.png)
![2,3-DIMETHYL-7-NITRO-5-[(2-PHENYLETHYL)AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4334360.png)





![2',3'-DIMETHYL 6'-AMINO-1'-(3-CHLORO-4-FLUOROPHENYL)-5'-CYANO-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE](/img/structure/B4334417.png)
![2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-(4-FLUOROPHENYL)-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE](/img/structure/B4334424.png)
![4-[4-(4-METHOXYBENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B4334433.png)
![1-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE](/img/structure/B4334438.png)
![4-[2-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B4334444.png)
![6,9-DIMETHYL-4-NITRO-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE](/img/structure/B4334447.png)
![2,2,6-TRIMETHYL-6-[4-(2,6,6-TRIMETHYLOXAN-2-YL)BUTA-1,3-DIYN-1-YL]OXANE](/img/structure/B4334449.png)
